Methyl 3-phenoxybenzoate
Overview
Description
Methyl 3-phenoxybenzoate is a chemical compound that is structurally related to various benzoate esters. While the provided papers do not directly discuss methyl 3-phenoxybenzoate, they do provide insights into similar compounds and their properties, which can be extrapolated to understand methyl 3-phenoxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of phenols or benzoic acids. For instance, the synthesis of trifluoromethylbenzo[b]furans from phenols is achieved via direct ortho functionalization using extended Pummerer reaction, which could be a potential method for synthesizing derivatives of methyl 3-phenoxybenzoate . Another related synthesis involves palladium-catalyzed cycloisomerization of phenols followed by acid-catalyzed allylic isomerization or nucleophilic substitution . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-phenoxybenzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-phenoxybenzoate can be complex, with extensive intermolecular hydrogen bonding as seen in the crystal structure of methyl 4-hydroxybenzoate . Bismuth tris(3-methylbenzoate) showcases a coordination number of 9 for bismuth atoms, indicating a potential for complex molecular geometries in related compounds .
Chemical Reactions Analysis
The reactivity of benzoate esters can be inferred from the transformation of the methylthio group in trifluoromethylbenzo[b]furans to increase the diversity of the compounds . Additionally, the ionization of hydroxybenzoates by free electron transfer suggests that the position of the hydroxy group can significantly affect the product distribution and stability of the resulting radical cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-phenoxybenzoate can be deduced from studies on similar compounds. For example, the experimental and computational analysis of methyl 4-hydroxybenzoate provides insights into its vibrational spectra and chemical quantum parameters, which could be relevant for understanding the properties of methyl 3-phenoxybenzoate . The antioxidant activity of methyl-3,4-dihydroxybenzoate indicates that the presence of hydroxy groups in benzoate esters can confer significant biological activity .
Scientific Research Applications
Mineralization of 3-Phenoxybenzoate
- Scientific Field : Environmental Microbiology
- Application Summary : Methyl 3-phenoxybenzoate is used in research studying the mineralization of 3-phenoxybenzoate (3-PB) by bacterial cultures .
- Methods of Application : The metabolism of 3-PB in enrichment cultures is followed by changes in the UV absorption spectrum of supernatants prepared by centrifugation of enrichment cultures .
- Results : The study found that slurries that mineralized 3-PB were subsequently serially transferred when they became slightly turbid at approximately 3-day intervals .
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives
- Scientific Field : Pharmacology
- Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of 3-phenoxybenzoic acid derivatives. These derivatives have been studied for their pharmacological activity .
- Methods of Application : A four-necked reactor equipped with a mechanical stirrer, thermometer, and reflux condenser was charged with 2-cyanoprop-2-yl 3-phenoxybenzoate hydrochloride in anhydrous dioxane .
- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Antioxidant and Antibacterial Activities of Benzamide Compounds
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of novel benzamide compounds, which are then studied for their antioxidant and antibacterial activities .
- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Biodegradation of the Pyrethroid Pesticide Esfenvalerate
- Scientific Field : Environmental Biotechnology
- Application Summary : Methyl 3-phenoxybenzoate is used in research studying the biodegradation of the pyrethroid pesticide esfenvalerate by marine-derived fungi .
- Methods of Application : The study involved adding 100 mg L−1 esfenvalerate to each culture in 3% malt liquid medium. The residual esfenvalerate and the concentrations of various metabolites were determined after 14 days .
Synthesis of Novel Benzamide Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of novel benzamide compounds, which are then studied for their in vitro growth inhibitory activity against different bacteria .
- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : The study found that all the compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Safety And Hazards
Future Directions
The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .
properties
IUPAC Name |
methyl 3-phenoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenoxybenzoate | |
CAS RN |
50789-43-0 | |
Record name | Methyl 3-phenoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-phenoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-phenoxybenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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